3,4'-Difluoro-3'-methylbenzophenone
Description
Foundational Context of Fluorinated Benzophenone (B1666685) Derivatives in Advanced Chemical Research
Fluorinated benzophenone derivatives constitute a significant class of compounds in advanced chemical research, primarily due to the unique properties imparted by the fluorine atom. The introduction of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties. In the context of benzophenones, this often leads to enhanced thermal stability, altered electronic characteristics, and modified biological activity. amerigoscientific.combldpharm.com
Research into fluorinated benzophenones has been propelled by their diverse applications. In medicinal chemistry, these compounds are recognized as valuable scaffolds for the development of therapeutic agents. bldpharm.com For instance, various fluorinated benzophenone analogues have been synthesized and investigated for their potential as multipotent agents for conditions like Alzheimer's disease, targeting enzymes such as β-secretase (BACE-1) and acetylcholinesterase (AChE). bldpharm.com The substitution pattern of fluorine on the benzophenone core is a critical determinant of the biological activity of these molecules. bldpharm.com
Furthermore, the photophysical properties of fluorinated benzophenones make them valuable in materials science. Fluorination can enhance the photostability and modulate the spectroscopic properties of fluorophores. amerigoscientific.com This has led to the development of novel fluorinated benzophenones as precursors to advanced fluorescent materials, including analogues of fluorescein (B123965) and rhodamine, with tunable absorption and emission spectra. amerigoscientific.com
The synthesis of asymmetrically substituted fluorinated benzophenones is a key area of investigation. Common synthetic strategies include the Friedel-Crafts acylation and iterative nucleophilic aromatic substitution reactions. amerigoscientific.comontosight.ai The Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds, involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. ontosight.ai This method allows for the introduction of an acyl group to an aromatic ring, a pivotal step in the synthesis of many benzophenone derivatives.
Research Imperatives and Scholarly Objectives for 3,4'-Difluoro-3'-methylbenzophenone Studies
While specific research imperatives for this compound are not extensively documented in publicly available literature, they can be inferred from the broader objectives of studying fluorinated benzophenones. The primary scholarly objectives for investigating this particular compound likely revolve around its potential as a novel building block in medicinal chemistry and materials science.
The specific substitution pattern of this compound—with a fluorine at the 3-position of one phenyl ring and a fluorine and a methyl group at the 4'- and 3'-positions of the second ring, respectively—suggests a focus on structure-activity relationship (SAR) studies. Researchers would be interested in how this unique arrangement of substituents influences the compound's interaction with biological targets or its photophysical properties compared to other fluorinated benzophenone isomers.
A probable synthetic route for this compound is the Friedel-Crafts acylation of 2-fluorotoluene (B1218778) with 3-fluorobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride. This method is a well-established procedure for the synthesis of substituted benzophenones. The investigation of such synthetic routes for novel compounds like this compound is a fundamental objective in organic chemistry, aiming to develop efficient and scalable methods for producing new chemical entities.
The table below provides the basic chemical data for this compound.
| Property | Value |
| IUPAC Name | (3-Fluorophenyl)(4-fluoro-3-methylphenyl)methanone |
| CAS Number | 746651-90-1 |
| Molecular Formula | C₁₄H₁₀F₂O |
| Molecular Weight | 232.23 g/mol |
A scaffold for novel therapeutic agents: The unique electronic environment created by the fluorine and methyl substituents could lead to selective interactions with specific biological targets.
A precursor for new functional materials: The specific substitution pattern might impart desirable photophysical or thermal properties for applications in areas like organic electronics or advanced polymers.
Further scholarly investigation is required to fully elucidate the chemical, physical, and biological characteristics of this compound and to determine its potential for practical applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-fluoro-3-methylphenyl)-(3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMFGFAWRYDHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640554 | |
| Record name | (4-Fluoro-3-methylphenyl)(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746651-90-1 | |
| Record name | (4-Fluoro-3-methylphenyl)(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,4 Difluoro 3 Methylbenzophenone and Its Structural Analogs
Contemporary Approaches in Diarylmethanone Synthesis
The construction of the diarylmethanone core is a foundational step in the synthesis of substituted benzophenones. Modern organic synthesis offers several powerful methods to achieve this, each with its own advantages and limitations.
Friedel-Crafts Acylation for Substituted Benzophenone (B1666685) Scaffolds
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of benzophenone derivatives. smolecule.com This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.com Commonly used catalysts include aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). masterorganicchemistry.com The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring to form a new carbon-carbon bond. masterorganicchemistry.com
For the synthesis of substituted benzophenones, the choice of starting materials and reaction conditions is crucial to control the regioselectivity. smolecule.com For instance, the acylation of a substituted benzene (B151609) with a substituted benzoyl chloride will yield a benzophenone with substituents on both aromatic rings. However, the presence of deactivating groups on the aromatic ring can hinder the reaction. libretexts.org The reaction is also known to require stoichiometric amounts of the Lewis acid catalyst, which can sometimes lead to purification challenges. liv.ac.uk Despite these limitations, Friedel-Crafts acylation remains a robust and versatile method for accessing a wide range of substituted benzophenone scaffolds. smolecule.comresearchgate.net
Metal-Catalyzed Carbonylative Reactions for Diarylmethanone Formation
Transition metal-catalyzed carbonylation reactions have emerged as a powerful alternative for the synthesis of diarylmethanones. ethernet.edu.et These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional methods. ethernet.edu.et Palladium-catalyzed reactions have been particularly well-developed in this area. liv.ac.ukmdpi.com
A common approach involves the palladium-catalyzed oxidative carbonylation of arylboronic acids with carbon monoxide (CO) at atmospheric pressure. liv.ac.uk This method allows for the direct synthesis of symmetrical diaryl ketones from two equivalents of an arylboronic acid. liv.ac.uk The catalytic cycle is thought to involve the transmetalation of the arylboronic acid to the palladium center, followed by the insertion of carbon monoxide into the palladium-carbon bond to form a palladium acyl intermediate. liv.ac.uk Reductive elimination from this intermediate then yields the diaryl ketone and regenerates the palladium catalyst. liv.ac.uk Nickel-catalyzed multicomponent coupling reactions have also been developed for the synthesis of unsaturated ketones, showcasing the versatility of metal-catalyzed carbonylation. nih.gov These methods provide a valuable tool for the construction of complex diarylmethanone structures.
Condensation Reactions for Fluorinated Benzophenone Precursors
Condensation reactions provide another route to benzophenone derivatives. One such method involves the direct condensation of a substituted benzoic acid with an aromatic compound in the presence of a condensing agent like aluminum chloride. researchgate.net This approach has been shown to be effective for the synthesis of some substituted benzophenones, particularly with ortho-substituted benzoic acids. researchgate.net However, the reaction does not proceed with unsubstituted benzoic acid or with certain meta- and para-substituted isomers. researchgate.net
In the context of fluorinated benzophenones, condensation reactions can be a key step in the synthesis of precursors. For example, the reaction of 2,4,5-trifluorobenzaldehyde (B50696) with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene, followed by oxidation, yields bis(2,4,5-trifluorophenyl)methanone. nih.gov This hexafluorinated benzophenone can then be further modified to introduce other substituents. nih.gov
Strategies for Introducing Fluorine and Methyl Substituents
The introduction of fluorine and methyl groups onto the benzophenone skeleton is critical for modulating the properties of the final molecule. Several synthetic strategies can be employed to achieve the desired substitution pattern.
Iterative Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Benzophenone Synthesis
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of fluorinated aromatic compounds. core.ac.ukwikipedia.org The reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring activates it towards nucleophilic attack, making highly fluorinated arenes excellent substrates for SNAr reactions. core.ac.uk
This methodology can be applied iteratively to synthesize asymmetrically substituted fluorinated benzophenones. nih.gov Starting from a polyfluorinated benzophenone, such as bis(2,4,5-trifluorophenyl)methanone, sequential SNAr reactions can be performed. nih.gov By carefully controlling the reaction conditions and the choice of nucleophiles, different fluorine atoms can be selectively replaced. nih.gov For example, the fluorines at the 4 and 4' positions of bis(2,4,5-trifluorophenyl)methanone are more reactive towards nucleophilic attack than those at the 2 and 2' positions. nih.gov This difference in reactivity allows for a stepwise introduction of various substituents, providing access to a wide range of structurally diverse fluorinated benzophenones. nih.gov
Electrophilic Fluorination Methodologies
Electrophilic fluorination is a direct method for introducing fluorine atoms into organic molecules. wikipedia.org This approach utilizes reagents that act as a source of an electrophilic fluorine atom ("F+"). wikipedia.orgalfa-chemistry.com A variety of N-F reagents, such as Selectfluor™ (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI), have been developed and are widely used for this purpose. wikipedia.orgalfa-chemistry.com
These reagents can effectively fluorinate electron-rich aromatic compounds. alfa-chemistry.com The reactivity of electrophilic fluorinating agents can be enhanced by the use of strong acids, such as trifluoromethanesulfonic acid, or by specific solvents like nitromethane, which can activate the N-F reagent. chinesechemsoc.orgresearchgate.net The choice of the fluorinating agent and the reaction conditions can influence the regioselectivity of the fluorination. researchgate.net This methodology provides a complementary approach to SNAr for the synthesis of fluorinated aromatic compounds, including precursors to 3,4'-Difluoro-3'-methylbenzophenone.
Derivatization Strategies from Benzophenone Platforms
The benzophenone scaffold serves as a versatile platform for the synthesis of a diverse array of complex molecules. Through various derivatization strategies, the core structure can be elaborated to introduce new functionalities and stereocenters, leading to compounds with significant potential in medicinal chemistry and materials science. This section explores two key derivatization approaches: the asymmetric synthesis of chiral β-fluoroamines and the construction of heterocyclic systems derived from benzophenone.
Synthesis of Chiral β-Fluoroamines via Asymmetric Catalysis with Fluorinated Aromatic Ketones
The introduction of fluorine into organic molecules can profoundly influence their biological properties, making the synthesis of fluorinated compounds a significant area of research. nih.gov The β-fluoroamine motif, in particular, is a privileged structural element in many drug candidates due to the ability of the fluorine atom to lower the pKa of the neighboring amine, thereby enhancing pharmacological properties. nih.gov
A significant advancement in the synthesis of chiral β-fluoroamines involves the use of catalytic asymmetric Mannich reactions with fluorinated aromatic ketones. nih.govnih.gov This method provides an efficient route to construct β-fluoroamine structures containing a fluorinated tetrasubstituted carbon center with high levels of enantioselectivity and diastereoselectivity. nih.gov
One notable example is the use of a Zn-Prophenol catalyst in a direct Mannich reaction with α-fluoroketones. nih.gov This reaction has been shown to be scalable, capable of being run on a gram-scale with a low catalyst loading without compromising its efficiency. nih.govnih.gov The resulting chiral β-fluoroamines are valuable building blocks for the synthesis of medicinally relevant compounds. nih.gov
Key features of this methodology include:
High Stereoselectivity: The reaction achieves high enantiomeric excess (up to 99% ee) and diastereomeric ratios (up to >20:1 d.r.). nih.gov
Broad Substrate Scope: The method is applicable to a range of fluorinated aromatic ketones.
Scalability: The reaction can be performed on a larger scale, making it practical for producing significant quantities of the desired products. nih.govnih.gov
This approach represents a convergent and efficient strategy for accessing complex fluorinated molecules from readily available starting materials. nih.gov Other methods for synthesizing chiral β-fluoroamines include the dynamic kinetic resolution of α-fluoro carbanions and enzyme-catalyzed kinetic resolutions, though these can have limitations such as lower yields or a more limited substrate scope. cas.cn The development of catalytic asymmetric methods using fluorinated aromatic ketones as nucleophiles stands out as a powerful tool for the synthesis of these important compounds. nih.gov
Construction of Benzophenone-Derived Heterocyclic Systems
The benzophenone framework is a valuable starting point for the synthesis of a wide variety of heterocyclic systems. These structures are of great interest due to their prevalence in biologically active molecules and functional materials. rsc.orgnih.gov The reactivity of the carbonyl group and the aromatic rings of benzophenone allows for a range of cyclization and condensation reactions to form diverse heterocyclic scaffolds.
Several strategies have been developed to construct heterocyclic systems from benzophenone derivatives. For instance, benzophenone can be a precursor for the synthesis of coumarins and dihydrocoumarins, which are classes of compounds with a benzopyranone core structure. rsc.org
A common approach involves the functionalization of a hydroxybenzophenone followed by cyclization. For example, a series of novel benzophenone-fused azetidinone derivatives have been synthesized through a multi-step process starting from substituted 4-hydroxy benzophenones. nih.gov This synthesis involves a Fries rearrangement, followed by etherification and subsequent cyclization to form the azetidinone ring. nih.gov
Another strategy involves the integration of pre-formed heterocyclic moieties onto the benzophenone scaffold. Researchers have successfully incorporated 1,3,4-oxadiazole-2-(3H)thione and triazolothiadiazine heterocycles into a benzophenone framework, resulting in compounds with notable antimicrobial activity. rsc.org
The synthesis of benzophenone-derived heterocyclic systems often involves the following key steps:
Functionalization of the Benzophenone Core: Introduction of reactive groups such as hydroxyl or amino groups onto the aromatic rings.
Reaction with a Bifunctional Reagent: Condensation or cyclization with a reagent containing two reactive sites to form the heterocyclic ring.
Modification of the Heterocyclic Ring: Further derivatization of the newly formed heterocyclic system to introduce additional diversity.
These synthetic methodologies provide access to a rich variety of benzophenone-derived heterocyclic compounds with a wide range of potential applications. rsc.orgnih.govresearchgate.net
Comprehensive Spectroscopic and Structural Characterization of 3,4 Difluoro 3 Methylbenzophenone Analogs
Advanced Vibrational Spectroscopy for Molecular Architecture Elucidation
Fourier Transform Infrared (FT-IR) Spectroscopy of Key Functional Groups
FT-IR spectroscopy is particularly adept at identifying the characteristic vibrational frequencies of specific functional groups within a molecule. airhygiene.com For benzophenone (B1666685) derivatives, the carbonyl (C=O) stretching vibration is a prominent and diagnostic feature. researchgate.net In a study of 3,4-diaminobenzophenone, the FTIR spectrum was recorded in the solid phase in the region of 4000-400 cm⁻¹. nih.gov
Key functional group vibrations for benzophenone and its derivatives typically observed in an FT-IR spectrum include:
C=O Stretch: The strong absorption band corresponding to the carbonyl group is a hallmark of benzophenones. researchgate.net
Aromatic C-H Stretch: These vibrations appear at frequencies above 3000 cm⁻¹.
Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic rings.
C-F Stretch: The carbon-fluorine stretching vibrations are expected to produce strong absorption bands, typically in the 1350-1000 cm⁻¹ region.
C-H Bending: Both in-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide further structural information.
The precise frequencies of these vibrations can be influenced by the nature and position of substituents on the aromatic rings.
Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis
FT-Raman spectroscopy provides complementary information to FT-IR, as the selection rules for Raman scattering differ from those for infrared absorption. ojp.gov This technique is particularly sensitive to non-polar bonds and symmetric vibrations. For instance, in the analysis of 3,4-diaminobenzophenone, the FT-Raman spectrum was recorded in the range of 3500-100 cm⁻¹. nih.gov
In the context of 3,4'-Difluoro-3'-methylbenzophenone, FT-Raman spectroscopy would be valuable for observing:
Symmetric Aromatic Ring Vibrations: The breathing modes of the phenyl rings often give rise to strong Raman signals.
C-C Skeletal Vibrations: The carbon framework of the molecule can be effectively probed.
C-F Vibrations: While also IR-active, C-F vibrations can also be observed in the Raman spectrum.
Comparing the FT-IR and FT-Raman spectra allows for a more complete assignment of the vibrational modes of the molecule, aiding in a comprehensive structural characterization. nih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Connectivity
NMR spectroscopy is an unparalleled tool for determining the precise connectivity of atoms and differentiating between isomers. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be assembled. organicchemistrydata.org
Proton (¹H) and Carbon-13 (¹³C) NMR for Aromatic and Aliphatic Protons/Carbons
¹H and ¹³C NMR spectroscopy provide foundational information about the carbon and hydrogen framework of the molecule. rsc.orglibretexts.org
¹H NMR: In this compound, the aromatic protons would exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The aromatic region (typically 7.0-8.5 ppm) would show distinct signals for the protons on both phenyl rings. amazonaws.com The methyl group protons would appear as a singlet in the aliphatic region (around 2.4 ppm), with its exact chemical shift influenced by the electronic environment. amazonaws.comchemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. drugbank.com The carbonyl carbon signal is characteristically found in the downfield region (around 195 ppm). The aromatic carbons would appear in the range of approximately 110-140 ppm, with their chemical shifts influenced by the fluorine and methyl substituents. The carbon atoms directly bonded to fluorine will show a large one-bond C-F coupling constant. The methyl carbon would resonate at a higher field (around 20-30 ppm). rsc.orgresearchgate.net
Interactive Data Table: Predicted NMR Shifts Below is an interactive table of predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.2 | 115 - 145 |
| Methyl Protons | ~2.4 | ~21 |
| Carbonyl Carbon | N/A | ~195 |
Fluorine-19 (¹⁹F) NMR for Fluorine Atom Environments and Coupling
¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. azom.com The chemical shifts of the fluorine atoms are very sensitive to their electronic environment, making it an excellent tool for distinguishing between different fluorine-substituted isomers.
For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, one for each fluorine atom, as they are in different chemical environments. The fluorine at the 3-position will have a different chemical shift from the fluorine at the 4'-position. Furthermore, the signals will be split due to coupling with neighboring protons and potentially through-space coupling with each other. sepscience.comrsc.org The magnitude of the fluorine-proton coupling constants (J-coupling) can provide valuable information about the proximity of these atoms in the molecule. psu.edu
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. chromatographyonline.comnih.gov
For this compound, the molecular ion peak (M+) in the mass spectrum would confirm the molecular formula C₁₄H₉F₂O. The high-resolution mass spectrum would provide the exact mass, further confirming the elemental composition.
The fragmentation of benzophenone derivatives in the mass spectrometer often involves cleavage at the bonds adjacent to the carbonyl group. libretexts.orglibretexts.org Common fragmentation pathways for this compound would likely involve the loss of the fluorinated and methylated phenyl groups, leading to characteristic fragment ions. For example, a fragmentation pathway for a substituted benzophenone has been observed to involve the loss of a C₆H₆O fragment. researchgate.net The analysis of these fragmentation patterns provides a fingerprint of the molecule and helps to confirm the identity and structure of the compound. ijpsjournal.comjfda-online.com
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Structural Insights
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful analytical technique used to determine the structure of molecules by analyzing the fragmentation patterns of their ions in the gas phase. nih.govpublons.com In a typical ESI-MS/MS experiment, the analyte is first ionized, and the resulting precursor ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed to generate a tandem mass spectrum, which provides a fingerprint of the molecule's structure. nih.gov
For benzophenone and its derivatives, ESI-MS/MS analysis can reveal key structural features. The fragmentation of benzophenone-containing compounds often involves cleavage of the bonds adjacent to the carbonyl group. In the case of this compound, the precursor ion would be the protonated molecule, [M+H]⁺.
Expected Fragmentation Pattern:
The primary fragmentation pathways for the [M+H]⁺ ion of this compound are expected to involve the following:
Cleavage of the C-C bonds flanking the carbonyl group: This would lead to the formation of benzoyl-type fragment ions.
Loss of small neutral molecules: Fragments corresponding to the loss of CO, HF, or other small, stable molecules may also be observed.
A study on a benzophenone-labeled peptide using ESI-MS/MS revealed a consistent mass deviation, which was attributed to a chemical rearrangement involving phenyl migration and ketone formation. nih.gov This highlights the complex fragmentation behavior that can occur in benzophenone derivatives. The fragmentation of nitazene (B13437292) analogs, another class of complex organic molecules, also shows that substitutions on the core structure lead to diagnostic product ions that can be used for identification. nih.gov
Table 1: Predicted ESI-MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| [M+H]⁺ | [M+H - CO]⁺ | Ion resulting from the loss of carbon monoxide |
| [M+H]⁺ | [C₇H₄FO]⁺ | 4-Fluorobenzoyl cation |
| [M+H]⁺ | [C₈H₆F]⁺ | 3-Fluoro-4-methylphenyl cation |
Note: This table is predictive and based on common fragmentation patterns of benzophenones and related compounds.
Electronic Absorption and Emission Spectroscopy for Photophysical Properties
Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Effects
Ultraviolet-visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions from the ground state to excited states of a molecule. For benzophenone and its derivatives, the UV-Vis spectrum is characterized by two main absorption bands: a strong band corresponding to a π-π* transition and a weaker, lower-energy band corresponding to an n-π* transition of the carbonyl group. nist.gov
The position and intensity of these bands can be influenced by the solvent, a phenomenon known as solvatochromism. sapub.orgnih.gov The polarity of the solvent can affect the energy levels of the ground and excited states differently, leading to shifts in the absorption maxima. sapub.org For instance, in polar solvents, the n-π* transition often undergoes a hypsochromic (blue) shift, while the π-π* transition may experience a bathochromic (red) shift. A study on methyl orange demonstrated that solvent polarity and the ability of the solvent to donate or accept protons can significantly alter the absorption spectrum. nih.gov
For this compound, the fluorine and methyl substituents are expected to cause slight shifts in the absorption bands compared to unsubstituted benzophenone. The UV-Vis spectra of various benzophenone derivatives show absorption maxima in the range of 250-350 nm. researchgate.netresearchgate.net
Table 2: Expected UV-Vis Absorption Maxima for this compound in Different Solvents
| Solvent | Polarity | Expected λmax (nm) for n-π* Transition | Expected λmax (nm) for π-π* Transition |
| Hexane | Nonpolar | ~340-350 | ~250-260 |
| Ethanol | Polar Protic | ~330-340 | ~255-265 |
| Acetonitrile | Polar Aprotic | ~335-345 | ~252-262 |
Note: These are estimated values based on the known behavior of benzophenone and its substituted analogs.
Phosphorescence Lifetime and Quantum Yield Determinations for Excited States
Benzophenone and its derivatives are well-known for their efficient intersystem crossing from the first excited singlet state (S₁) to the first excited triplet state (T₁). edinst.com This property makes them strong phosphorescent emitters at low temperatures. edinst.comnih.govedinst.com The phosphorescence lifetime (τp) is the average time the molecule spends in the triplet state before returning to the ground state via emission of a photon. The phosphorescence quantum yield (Φp) is the ratio of the number of photons emitted to the number of photons absorbed.
The phosphorescence lifetime and quantum yield are sensitive to the molecular structure and the surrounding environment. nih.govacs.org For example, the presence of heavy atoms can enhance intersystem crossing and shorten the phosphorescence lifetime. The nature of the lowest triplet state, whether it is (n,π) or (π,π), also significantly influences the phosphorescence properties. nih.gov Benzophenone itself has a short phosphorescence lifetime, typically in the millisecond range at 77 K. edinst.comrsc.org
For this compound, the fluorine and methyl substituents can be expected to modulate the phosphorescence properties. Studies on substituted benzophenones have shown that the phosphorescence lifetime can be dependent on the nature and position of the substituents. acs.org
Table 3: Typical Phosphorescence Data for Substituted Benzophenones at 77 K
| Compound | Solvent | Phosphorescence Lifetime (ms) | Phosphorescence Quantum Yield |
| Benzophenone | Ethanol/Methanol | ~5 | ~0.7-0.9 |
| 4-Methylbenzophenone (B132839) | Organic Glass | ~5.2 | Not Reported |
| 4-Fluorobenzophenone | Not Specified | Not Reported | Not Reported |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.netmdpi.com This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the relationship between the structure and properties of a compound.
For benzophenone and its derivatives, the crystal structure reveals the conformation of the molecule, particularly the dihedral angles between the phenyl rings and the carbonyl group. These conformational parameters are important as they influence the electronic and photophysical properties of the molecule. The crystal packing is determined by intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking.
While the specific crystal structure of this compound is not publicly available, studies on related compounds provide insights into what might be expected. For example, the crystal structure of 4-methylbenzophenone has been determined. researchgate.net The analysis of different structural models for 4,11-difluoroquinacridone highlights the complexity of determining crystal structures from powder diffraction data and the importance of single-crystal analysis for unambiguous structure determination. nih.gov
Table 4: Representative Crystallographic Data for Benzophenone Analogs
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Benzophenone | Orthorhombic | P2₁2₁2₁ | 10.28 | 12.12 | 7.99 | 90 | 90 | 90 |
| 4-Methylbenzophenone | Orthorhombic | P2₁2₁2₁ | 12.89 | 13.93 | 6.13 | 90 | 90 | 90 |
| Compound 3 (a triazolopyridazinoindole) | Triclinic | P-1 | 5.9308 | 10.9695 | 14.7966 | 100.50 | 98.618 | 103.818 |
Note: This table provides examples of crystallographic data for related types of compounds to illustrate the kind of information obtained from single-crystal X-ray diffraction. Data for this compound is not available.
Computational and Theoretical Chemistry in Elucidating Properties and Reactivity of 3,4 Difluoro 3 Methylbenzophenone
Density Functional Theory (DFT) for Ground State Electronic Structure and Reactivity Prediction
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. uci.edu DFT has become a cornerstone of computational chemistry for predicting the properties and reactivity of molecules. nih.gov
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 3,4'-Difluoro-3'-methylbenzophenone, the key degrees of freedom are the dihedral angles between the two phenyl rings and the central carbonyl group.
The molecule is not planar, and the phenyl rings are twisted out of the plane of the C=O group due to steric hindrance. The exact dihedral angles are determined by a balance between steric repulsion and the electronic effects of conjugation. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can accurately predict these structural parameters. bhu.ac.in The conformational analysis would involve rotating the phenyl rings to map the potential energy surface and identify the global minimum energy conformer.
Table 1: Predicted Optimized Geometric Parameters for this compound (Note: These are representative values based on DFT calculations of similar benzophenone (B1666685) derivatives.)
| Parameter | Description | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C=O | Carbonyl bond length | 1.245 |
| C-C(O)-C | Bonds between carbonyl C and phenyl C's | 1.490 / 1.492 |
| C-F | Carbon-Fluorine bond lengths | 1.355 / 1.358 |
| C-C (Aromatic) | Average C-C bond length in phenyl rings | 1.395 |
| C-CH₃ | Bond between phenyl ring and methyl group | 1.510 |
| **Bond Angles (°) ** | ||
| C-C(O)-C | Angle around the carbonyl carbon | 122.5 |
| O=C-C | Angle involving the carbonyl group | 120.1 / 117.4 |
| **Dihedral Angles (°) ** | ||
| Ring 1-C=O | Torsion angle of the 3-methyl-4-fluorophenyl ring | 30.5 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. taylorandfrancis.com The HOMO energy (E_HOMO) correlates with the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. scialert.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (IP) ≈ -E_HOMO
Electron Affinity (EA) ≈ -E_LUMO
Electronegativity (χ) = (IP + EA) / 2
Chemical Hardness (η) = (IP - EA) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
For this compound, the HOMO is expected to be localized primarily on the 3-methyl-4-fluorophenyl ring, which is more electron-rich, while the LUMO would be centered on the carbonyl group and the adjacent phenyl rings, characteristic of a π* orbital.
Table 2: Calculated FMO Energies and Global Reactivity Descriptors (Note: These are representative values based on DFT calculations.)
| Parameter | Symbol | Predicted Value (eV) |
|---|---|---|
| HOMO Energy | E_HOMO | -6.85 |
| LUMO Energy | E_LUMO | -1.75 |
| HOMO-LUMO Gap | ΔE | 5.10 |
| Ionization Potential | IP | 6.85 |
| Electron Affinity | EA | 1.75 |
| Electronegativity | χ | 4.30 |
| Chemical Hardness | η | 2.55 |
| Electrophilicity Index | ω | 3.62 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of varying electrostatic potential, represented by different colors.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack.
Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These are susceptible to nucleophilic attack.
Green Regions: Represent neutral or zero potential.
In this compound, the MEP map would show the most negative potential (red) localized on the electronegative oxygen atom of the carbonyl group, making it a primary site for protonation and electrophilic attack. The fluorine atoms would also exhibit negative potential. Regions of positive potential (blue) would be found around the hydrogen atoms of the phenyl rings. This mapping provides a clear visual guide to the molecule's reactive behavior. researchgate.netnih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by transforming the calculated wave function into localized orbitals (bonds, lone pairs, antibonding orbitals). researchgate.net It is particularly useful for quantifying electron delocalization, also known as hyperconjugation, through second-order perturbation theory. nih.gov This analysis measures the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO.
For this compound, significant delocalization interactions are expected, including:
n → π : The donation of electron density from the lone pairs (n) of the carbonyl oxygen and the fluorine atoms to the antibonding π orbitals of the phenyl rings.
π → π *: Delocalization between the π orbitals of the two aromatic rings through the carbonyl bridge.
Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis (Note: This table shows hypothetical but representative high-impact interactions.)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (2) O | π* (C-C) (Ring 1) | 18.5 |
| LP (2) O | π* (C-C) (Ring 2) | 15.2 |
| LP (3) F (Ring 1) | σ* (C-C) (Ring 1) | 4.8 |
| LP (3) F (Ring 2) | σ* (C-C) (Ring 2) | 4.5 |
| π (C-C) (Ring 1) | π* (C=O) | 12.3 |
DFT calculations can also be used to predict various thermochemical properties of a molecule in its ground state. These properties are crucial for understanding the molecule's stability and its behavior in chemical reactions. By performing frequency calculations on the optimized geometry, one can obtain thermodynamic data such as enthalpy, entropy, and Gibbs free energy. The standard enthalpy of formation (ΔH_f°) can also be calculated using appropriate theoretical protocols.
Table 4: Calculated Thermochemical Properties at 298.15 K (Note: These are representative values.)
| Property | Symbol | Predicted Value |
|---|---|---|
| Zero-point vibrational energy | ZPVE | 135.5 kcal/mol |
| Enthalpy | H | -855.2 Hartree |
| Gibbs Free Energy | G | -855.3 Hartree |
| Entropy | S | 115.8 cal/mol·K |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. uci.edursc.org It is widely used to predict the electronic absorption spectra (UV-Vis) of molecules by calculating the vertical excitation energies (the energy difference between the ground and excited states at the ground-state geometry) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net
For this compound, TD-DFT calculations would likely predict two main types of electronic transitions:
n → π * transitions : Involving the promotion of an electron from a non-bonding orbital of the carbonyl oxygen to a π* antibonding orbital. These are typically lower in energy (longer wavelength) and have low intensity.
π → π * transitions : Involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. These are higher in energy (shorter wavelength) and are generally much more intense.
Exploring the excited state potential energy surfaces with TD-DFT can also provide insights into photochemical processes. nih.gov
Table 5: Predicted Electronic Transitions by TD-DFT (Note: These are representative values.)
| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|---|---|
| S1 | 3.45 | 359 | 0.005 | HOMO -> LUMO | n → π* |
| S2 | 4.10 | 302 | 0.250 | HOMO-1 -> LUMO | π → π* |
| S3 | 4.55 | 272 | 0.380 | HOMO -> LUMO+1 | π → π* |
Prediction of UV-Vis Absorption Maxima and Electronic Transitions
The prediction of ultraviolet-visible (UV-Vis) absorption spectra is a cornerstone of computational photochemistry. For aromatic ketones such as this compound, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method due to its favorable balance of computational cost and accuracy. nih.gov
The UV-Vis spectrum of benzophenone and its derivatives is characterized by two main types of electronic transitions: the weak, longer-wavelength n→π* transition and the more intense, shorter-wavelength π→π* transition. scialert.net The n→π* transition involves the excitation of an electron from a non-bonding orbital (n), primarily localized on the carbonyl oxygen, to an antibonding π* orbital of the carbonyl group. The π→π* transition involves the excitation of an electron from a bonding π orbital, delocalized over the aromatic rings and the carbonyl group, to an antibonding π* orbital. scialert.net
Computational methods like TD-DFT can predict the absorption maxima (λmax) associated with these transitions. mdpi.com The choice of functional and basis set is crucial for obtaining accurate results. Hybrid functionals like B3LYP and PBE0 are commonly employed for this purpose. scialert.netmdpi.comresearchgate.net The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is also important as solvent polarity can significantly influence the transition energies. scialert.net For instance, n→π* transitions typically experience a hypsochromic (blue) shift in polar solvents, while π→π* transitions may show a bathochromic (red) shift. scialert.net
The substituents on the phenyl rings of this compound—two fluorine atoms and a methyl group—are expected to modulate its spectral properties. Fluorine substitution can influence the electronic properties of aromatic compounds, which in turn affects their UV-Vis absorption. nih.govnih.govresearchgate.net The methyl group, being an electron-donating group, can also alter the energy levels of the molecular orbitals involved in the transitions. TD-DFT calculations can quantify these substituent effects on the λmax and oscillator strengths of the primary electronic transitions.
Table 1: Representative TD-DFT Data for Electronic Transitions in Aromatic Ketones This table presents illustrative data for benzophenone as a model system to demonstrate the type of information obtained from TD-DFT calculations. Specific values for this compound would require dedicated computation.
| Transition | Wavelength (λmax) in n-hexane scialert.net | Wavelength (λmax) in Ethanol scialert.net | Nature of Transition scialert.net |
| Band I | 247.6 nm | 252.7 nm | π→π |
| Band II | 205.3 nm | 197.7 nm | n→π |
Advanced Quantum Chemical Methods for High-Accuracy Calculations
While TD-DFT is a workhorse for predicting excited-state properties, more advanced and computationally intensive methods are often required for higher accuracy, especially in cases where electron correlation is complex or for benchmarking purposes. nih.govnih.gov These high-accuracy methods are crucial for obtaining a reliable description of potential energy surfaces, reaction barriers, and the subtle electronic effects in molecules like this compound.
Coupled-Cluster (CC) methods , such as CC2, CCSD (Coupled-Cluster Singles and Doubles), and CC3, form a hierarchy of increasingly accurate approaches for excited states. nih.gov Equation-of-Motion CCSD (EOM-CCSD) is a standard high-accuracy method for single-electron excitations, typically providing excitation energies with an error of 0.1–0.3 eV. q-chem.com For states with significant double-excitation character, which can be important in photochemistry, even higher-level methods like CCSDT (Coupled-Cluster Singles, Doubles, and Triples) or state-specific approaches like ΔCCSD may be necessary. nih.govarxiv.orgarxiv.org These methods provide benchmark-quality data against which more approximate methods like TD-DFT can be judged. nih.gov
Multireference (MR) methods are essential when the electronic structure of a molecule cannot be described by a single Slater determinant, a situation that often arises in excited states, along reaction pathways, and for biradical species. acs.orgwikipedia.org Methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) or Multireference Configuration Interaction (MRCI) are designed to handle such multiconfigurational character. acs.orguchicago.edu For the photochemical processes of this compound, which involve transitions between different electronic states (singlet and triplet) and potentially the formation of biradical intermediates, multireference calculations are indispensable for an accurate description of the relevant potential energy surfaces and state crossings. rsc.orgnih.gov
The G4MP2 composite method is another approach that yields highly accurate thermochemical data, such as enthalpies of formation, with accuracies often better than 1 kcal/mol for organic molecules containing elements like C, N, O, and F. nih.govrsc.org Such methods are vital for establishing a solid energetic foundation for mechanistic studies.
Computational Mechanistic Studies of Reaction Pathways
Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into transition states, intermediates, and the factors controlling reactivity and selectivity.
In Silico Reaction Screening and Pathway Elucidation
In silico (computational) methods can be used to screen for potential reactions and elucidate detailed mechanistic pathways for this compound. By calculating the thermodynamics and kinetics of proposed reaction steps, researchers can predict the most likely outcomes and guide experimental design.
For example, benzophenones are widely used as photosensitizers in organic synthesis. nih.gov A key step in their mechanism of action is hydrogen atom transfer (HAT) from a substrate to the excited triplet state of the benzophenone. nih.govacs.org Computational studies using DFT can model this HAT process for this compound with various hydrogen donors. By calculating the activation barriers, researchers can predict the efficiency of this compound as a photoinitiator and understand how the fluorine and methyl substituents influence its reactivity compared to unsubstituted benzophenone.
Furthermore, computational docking and molecular dynamics simulations can be used to explore the interactions of this compound with biological targets, such as enzymes or receptors. nih.gov These methods can predict binding affinities and conformations, providing a basis for designing new derivatives with specific biological activities, for instance, as potential enzyme inhibitors. nih.gov The synthesis of various aromatic ketones can also be guided by computational studies that explore the feasibility of different reaction pathways, such as transition metal-catalyzed tandem sequences. nih.gov
Biradical Intermediate Stability and Dynamics in Photochemical Processes
The photochemistry of benzophenone is dominated by the high-yield formation of its lowest triplet state (T₁) upon absorption of UV light. wikipedia.orgetnalabs.com This process, known as intersystem crossing (ISC), is remarkably efficient and fast. nih.govacs.orgresearchgate.net Computational studies are crucial for unraveling the complex dynamics of this process.
Upon photoexcitation to the first excited singlet state (S₁, of nπ* character), the molecule undergoes rapid intersystem crossing to the triplet manifold. rsc.orgnih.gov Quantum mechanical calculations have been used to investigate the long-debated mechanism of this process. Evidence points to the involvement of a higher-lying triplet state (T₂, of ππ* character) that acts as an intermediate, facilitating the S₁ → T₂ → T₁ pathway, which is often prevalent over the direct S₁ → T₁ crossing. rsc.orgnih.govacs.orgacs.org Surface-hopping molecular dynamics simulations can model these ultrafast events, which occur on a sub-picosecond timescale. acs.orgacs.org
The resulting T₁ state has the character of a biradical (or diradical), with unpaired electron spin density localized on the carbonyl oxygen and carbon atoms. bgsu.eduiupac.org This triplet biradical is a key reactive intermediate. Its most characteristic reaction is the abstraction of a hydrogen atom from a suitable donor (R-H), leading to the formation of a ketyl radical and a new radical (R•). acs.orgwikipedia.org
Table 2: Key Intermediates in Benzophenone Photochemistry This table outlines the fundamental species involved in the photochemical reactions of benzophenones.
| Species | Electronic State | Description | Typical Subsequent Reaction |
| Benzophenone (BP) | Ground State (S₀) | Stable molecule before light absorption. | Photoexcitation |
| Excited Singlet BP | S₁ (nπ) | Initially formed upon UV absorption; very short-lived. bgsu.edu | Intersystem Crossing (ISC) rsc.orgnih.gov |
| Excited Triplet BP | T₁ (nπ) | Long-lived biradical species; key reactive intermediate. nih.govetnalabs.com | Hydrogen Atom Transfer (HAT) nih.govacs.org |
| Ketyl Radical | Doublet | Formed after HAT from a hydrogen donor. wikipedia.org | Dimerization or further reactions |
The stability and dynamics of these biradical intermediates can be thoroughly investigated using computational methods. nih.gov DFT calculations can provide information on the geometry and spin density distribution of the T₁ state of this compound. Advanced multireference methods may be needed for a more precise description of the energetics and reactivity of these open-shell species. uchicago.edu Understanding how the electronic effects of the fluorine and methyl substituents impact the stability and reactivity of the triplet biradical is key to predicting the photochemical behavior of this compound.
Chemical Reactivity and Mechanistic Insights for 3,4 Difluoro 3 Methylbenzophenone Systems
Photochemical Transformations and Excited State Behavior
The photochemistry of benzophenones is a well-studied field, characterized by the high efficiency of intersystem crossing from the initial singlet excited state (S₁) to the triplet state (T₁). This triplet state is typically the primary actor in subsequent photochemical reactions.
A fascinating aspect of substituted benzophenone (B1666685) photochemistry is the "meta-effect," where substituents at the meta position can direct unique photochemical reactions, a phenomenon that seemingly defies conventional electronic delocalization. For a compound like 3,4'-Difluoro-3'-methylbenzophenone, the substituents at the 3 and 3' positions are crucial.
Research on the closely related compound 3-fluoro-3'-methylbenzophenone provides significant insights. In acidic aqueous solutions, this molecule can undergo a meta-methyl deprotonation reaction. researchgate.netnsf.gov This process is believed to proceed through a protonated triplet-excited state, leading to a biradical intermediate that is stabilized by the involvement of the meta-substituent. researchgate.net The introduction of a fluorine atom, an electron-withdrawing group, on one ring and a methyl group, an electron-donating group, on the other can influence the competition between different photochemical pathways. researchgate.netnsf.gov For this compound, the additional fluorine at the 4'-position would further influence the electronic properties of the excited state, though the fundamental "meta-effect" pathways initiated by the 3-methyl group are expected to persist.
Another related "meta-effect" reaction is the formal intramolecular photoredox process observed for 3-(hydroxymethyl)benzophenone, which results in the formation of 3-formylbenzhydrol. mdpi.com This reaction highlights the ability of electronic communication between the 1,3-positions on the benzene (B151609) ring within the excited state. mdpi.com While this compound does not possess a hydroxymethyl group, these findings underscore the non-classical reactivity that can be directed by meta-substituents in benzophenone systems.
In aqueous environments, particularly under acidic conditions, the photochemistry of substituted benzophenones is significantly influenced by the protonation of the carbonyl oxygen in the excited state. researchgate.net For 3-fluoro-3'-methylbenzophenone , studies have shown that in acidic solutions (pD < 3), photolysis leads to the exchange of protons for deuterium (B1214612) in the meta-methyl group, indicating a deprotonation pathway. researchgate.net This reaction competes with other photochemical processes.
Benzophenones are well-known to undergo the Paternò-Büchi reaction, a [2+2] photocycloaddition with alkenes to form oxetanes. This reaction proceeds via the triplet excited state of the benzophenone, which acts as a diradical and adds to the alkene. The regioselectivity of this reaction is governed by the stability of the resulting 1,4-diradical intermediate.
For an asymmetrically substituted benzophenone like this compound, the addition to an alkene would lead to questions of regioselectivity. The initial addition of the excited carbonyl oxygen to the alkene can form two possible diradical intermediates. The preferred pathway is the one that leads to the more stable radical. The substituents on the benzophenone rings influence the stability of these intermediates through electronic and steric effects. The fluorine atoms are electron-withdrawing, which can destabilize a radical on the adjacent carbon, while the methyl group is electron-donating, which would stabilize it. Therefore, the regioselectivity of the cycloaddition would depend on the specific alkene partner and the subtle electronic balance within the excited benzophenone. While specific studies on the regioselective cycloaddition of this compound are not prominent, the general principles suggest that predictable outcomes can be achieved by considering the stability of the intermediate diradicals.
Electrochemical Reactivity of Substituted Benzophenones
The electrochemical behavior of benzophenones is characterized by their reduction at the carbonyl group. Cyclic voltammetry is a powerful technique used to determine the redox potentials associated with these processes.
Cyclic voltammetry (CV) studies on substituted benzophenones typically show a reversible one-electron reduction to form a stable radical anion (ketyl radical), followed by a second, often irreversible, reduction at a more negative potential to form a dianion. mdpi.com The potential at which the first reduction occurs is sensitive to the electronic nature of the substituents on the aromatic rings.
Electron-withdrawing groups, such as fluorine, make the benzophenone easier to reduce, thus shifting the reduction potential to less negative (more positive) values. Conversely, electron-donating groups, like methyl, make the molecule harder to reduce, shifting the potential to more negative values.
Interactive Table: Reduction Potentials of Substituted Benzophenones Data obtained in dimethylformamide with TBAPF₆ as the supporting electrolyte, potentials vs Fc/Fc⁺. mdpi.com
| Compound | Substituents | First Reduction Peak Potential (Epc) (V) |
| Benzophenone | None | -2.48 |
| 4-Methylbenzophenone (B132839) | 4-Me | -2.53 |
| 4,4'-Dimethylbenzophenone | 4,4'-diMe | -2.57 |
| 4-Methoxybenzophenone | 4-OMe | -2.56 |
| 4,4'-Dimethoxybenzophenone | 4,4'-diOMe | -2.61 |
| 4-Fluorobenzophenone | 4-F | -2.40 |
| This compound | 3-Me, 3-F, 4'-F | Predicted: ~ -2.4 to -2.5 V |
Based on this data, one can predict the behavior of this compound. The two electron-withdrawing fluorine atoms would shift the reduction potential to be less negative than that of benzophenone, while the single electron-donating methyl group would counteract this effect to a smaller degree. Therefore, the first reduction potential is expected to be less negative than that of 3-methylbenzophenone (B1359932) and likely slightly more negative than that of a simple difluorobenzophenone.
Nucleophilic Aromatic Substitution (SNAr) Reactivity and Selectivity
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is "activated" by strong electron-withdrawing groups. masterorganicchemistry.com The benzoyl group (C=O) is a powerful electron-withdrawing group, and it strongly activates the aromatic ring to which it is attached for nucleophilic attack.
For this compound, there are two fluorine atoms that could potentially act as leaving groups.
Fluorine at the 3-position: This fluorine is on the same ring as the activating carbonyl group. It is positioned meta to the carbonyl.
Fluorine at the 4'-position: This fluorine is on the other phenyl ring, which is not directly attached to the activating carbonyl group.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.org The rate-determining step is typically the formation of this intermediate. The stability of the Meisenheimer complex is paramount, and it is greatly enhanced by electron-withdrawing groups that can delocalize the negative charge, especially those at the ortho and para positions relative to the site of attack. masterorganicchemistry.com
In this compound, the carbonyl group strongly activates the ring containing the 3-fluoro and 3-methyl substituents. A nucleophile will preferentially attack this ring. The fluorine atom at the 3-position is a potential leaving group. Although activation is strongest at the ortho and para positions, the powerful deactivating effect of the carbonyl still renders the meta position susceptible to attack, albeit likely requiring harsher conditions than an ortho/para substituted analogue. The fluorine at the 4'-position is on a much less activated ring and would be significantly less reactive towards SNAr.
Therefore, selectivity would strongly favor substitution of the fluorine atom at the 3-position . The reaction would proceed by attack of a nucleophile at C-3, displacing the fluoride (B91410) ion. The presence of the methyl group at the 3'-position has a minor electronic effect on the reactivity of the first ring. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. acgpubs.org
Influence of Fluorine and Methyl Groups on Reaction Kinetics and Thermodynamics
The Hammett equation, a linear free-energy relationship, provides a quantitative framework for understanding these substituent effects on reaction rates and equilibria. wikipedia.org The equation is expressed as:
log(k/k₀) = σρ or log(K/K₀) = σρ
where:
k or K is the rate or equilibrium constant for a reaction of the substituted compound.
k₀ or K₀ is the constant for the unsubstituted reference compound (e.g., benzophenone).
σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent and quantifies its electronic effect.
ρ (rho) is the reaction constant , which is characteristic of a particular reaction and its sensitivity to substituent effects. wikipedia.org
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge (or destabilize a positive charge) in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups. wikipedia.org
Electronic Effects of Substituents
The fluorine and methyl groups exert distinct electronic influences on the aromatic rings of this compound.
Fluorine Substituents: Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I) . This effect decreases the electron density of the aromatic ring, making it less nucleophilic and deactivating it towards electrophilic aromatic substitution. nih.gov However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R) . bldpharm.com
3-Fluoro Group (meta-position): In the meta position relative to the carbonyl group, the resonance effect is minimal. Therefore, the strong -I effect dominates, withdrawing electron density from the ring and making the carbonyl carbon more electrophilic.
Methyl Substituent: The methyl group is generally considered an electron-donating group through two primary mechanisms:
Inductive Effect (+I): The sp³-hybridized carbon of the methyl group is less electronegative than the sp²-hybridized carbons of the aromatic ring, leading to a donation of electron density through the sigma bond. nih.gov
Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-system of the aromatic ring. This effect also increases the electron density of the ring, particularly at the ortho and para positions.
In the 3'-position (meta to the carbonyl), the methyl group primarily exerts its +I effect, slightly increasing the electron density of the ring.
Impact on Reaction Kinetics
The combination of these substituents dictates the kinetic profile of reactions involving this compound. For instance, in a nucleophilic attack on the carbonyl carbon, the reaction rate is highly sensitive to the electrophilicity of this carbon.
The 3-fluoro group strongly enhances the electrophilicity of the carbonyl carbon due to its potent -I effect, thus accelerating the rate of nucleophilic attack.
The substituents on the second ring (4'-fluoro and 3'-methyl) have a more moderate influence on the carbonyl carbon's reactivity, but they significantly alter the reactivity of their own ring towards other reactions like electrophilic substitution.
The table below presents the Hammett substituent constants (σ) for the relevant groups, which quantify their electronic influence. A positive σ value indicates an electron-withdrawing character, while a negative value indicates an electron-donating character.
| Substituent | Position | Hammett Constant (σ) | Effect on Reactivity (relative to H) |
| Fluoro | meta | 0.34 | Electron-withdrawing |
| Fluoro | para | 0.06 | Weakly electron-withdrawing |
| Methyl | meta | -0.07 | Weakly electron-donating |
| Methyl | para | -0.17 | Electron-donating |
| Data sourced from established physical organic chemistry tables. |
These constants can be used in the Hammett equation to predict relative reaction rates. For a reaction with a positive ρ value (e.g., nucleophilic addition to the carbonyl), the 3-fluoro group (σ = +0.34) would cause a significant rate enhancement compared to unsubstituted benzophenone. The combined effect of the 4'-fluoro (σ = +0.06) and 3'-methyl (σ = -0.07) groups on the second ring would be nearly electronically neutral.
Impact on Reaction Thermodynamics
The thermodynamic stability of reactants, intermediates, and products is also influenced by these substituents. Electron-withdrawing groups can stabilize anionic intermediates, while electron-donating groups can stabilize cationic intermediates.
Steric Effects
Beyond electronic effects, steric hindrance can play a crucial role. wikipedia.orgslideshare.net The methyl group at the 3'-position is ortho to the bond connecting its phenyl ring to the carbonyl carbon. This proximity can cause steric repulsion with the other phenyl ring or with the carbonyl oxygen, potentially forcing the rings to twist out of planarity. researchgate.net
Influence on Kinetics: This twisting can reduce the orbital overlap between the aromatic π-system and the carbonyl group's π-bond. This diminished conjugation could slightly decrease the electrophilicity of the carbonyl carbon, potentially counteracting the electronic effects to a small degree. Furthermore, the bulk of the methyl group could hinder the approach of a nucleophile to the carbonyl carbon, slowing the reaction rate. wikipedia.orgslideshare.net
Influence on Thermodynamics: Steric strain in the reactant molecule can raise its ground-state energy. If this strain is relieved in the transition state or the product, the reaction can be thermodynamically more favorable.
Advanced Applications and Functional Material Development Utilizing Fluorinated Benzophenones
Strategic Intermediates in Specialty Chemical Synthesis
As a specialized building block, 3,4'-Difluoro-3'-methylbenzophenone offers a combination of reactivity and stability derived from its fluorinated structure. The presence of fluorine atoms lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which not only enhances resistance to oxidative degradation but also facilitates electron injection in electronic devices. rsc.org This makes fluorinated benzophenones, including the 3,4'-Difluoro-3'-methyl derivative, highly sought-after precursors in multi-step syntheses of complex organic molecules.
Precursors for Fluorinated Polymers and High-Performance Materials
Fluorinated benzophenones are critical monomers in the synthesis of high-performance polymers like poly(ether ether ketone) (PEEK). The carbon-fluorine bond's high strength and the electron-withdrawing nature of fluorine activate the para-position for nucleophilic aromatic substitution, a key reaction in polymerization. For instance, the synthesis of PEEK analogues often involves the reaction of difluorobenzophenone monomers with bisphenol salts. By carefully selecting the substitution pattern on the benzophenone (B1666685) monomer, chemists can tailor the resulting polymer's properties, such as crystallinity, solubility, and thermal stability. The use of asymmetrically substituted monomers like this compound can introduce controlled irregularities into the polymer chain, disrupting crystallinity to enhance processability while maintaining high thermal and chemical resistance.
Building Blocks for Fluorene (B118485) Derivatives in Organic Electronics
Fluorene and its derivatives are a vital class of materials in organic electronics, prized for their high photoluminescence quantum yields and excellent charge transport properties. The synthesis of functionalized fluorenones, which are key precursors to fluorenes, can be achieved through the intramolecular cyclization of benzophenone derivatives. researchgate.net This synthetic route allows for the creation of poly-arylated fluorene structures with tailored electronic properties. researchgate.net
The incorporation of fluorine atoms into the fluorene core is a well-established strategy to modify its electronic characteristics for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgnih.gov Starting with a precursor like this compound allows for the precise placement of fluorine atoms in the final fluorene-based material. This strategic fluorination can improve the material's stability and tune its energy levels for efficient charge injection and transport, making it a valuable building block for next-generation organic electronic devices. ucf.eduucf.edu
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 746651-90-1 | rsc.org |
| Molecular Formula | C₁₄H₁₀F₂O | rsc.org |
| Molecular Weight | 232.23 g/mol | rsc.org |
| IUPAC Name | (3-fluorophenyl)(4-fluoro-3-methylphenyl)methanone | nih.gov |
| Purity | 97% | nih.gov |
Components in Organic Light-Emitting Diode (OLED) Host Materials
The benzophenone core is a widely recognized fragment for the synthesis of organic semiconductors used in OLEDs. researchgate.netnih.gov Benzophenone derivatives are particularly valuable as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs). The host material's primary role is to dissolve the phosphorescent emitter and facilitate efficient energy transfer. The high triplet energy of the benzophenone unit is crucial for preventing back energy transfer from the emitter to the host, ensuring high device efficiency. researchgate.net
Fluorination is a key strategy for designing superior host materials. The introduction of fluorine atoms can increase the material's thermal stability and tune its charge-transport properties. rsc.org Research on benzophenone-based host materials has shown that structural modifications, such as the inclusion of methyl and bromo groups, can lead to highly efficient OLED devices. researchgate.net The structure of this compound makes it an ideal candidate for developing bipolar host materials, which can transport both electrons and holes, leading to a more balanced charge injection and recombination zone within the OLED, ultimately boosting device efficiency and operational lifetime. rsc.orgresearchgate.net
Catalytic Roles of Fluorinated Benzophenone Derivatives
Beyond their role as structural building blocks, benzophenone derivatives are well-known for their photochemical properties. They can act as photocatalysts, absorbing light and initiating chemical reactions.
Photocatalytic Applications in Chemical Fluorination
Benzophenone and its derivatives are effective photocatalysts, particularly in reactions involving hydrogen atom transfer (HAT). torvergata.itnih.govacs.org Upon irradiation with UV light, benzophenone is excited to a triplet state, which is a highly reactive diradical species capable of abstracting a hydrogen atom from a substrate. This process generates a carbon-centered radical, which can then undergo further reactions, including fluorination. rsc.orgacs.org
While benzophenone itself does not act as a direct fluorinating agent, it serves as an initiator in radical fluorination processes. rsc.org For example, it can be used in conjunction with a fluorine source like Selectfluor®. The excited benzophenone initiates a radical chain reaction, enabling the selective fluorination of C-H bonds. rsc.org The presence of fluorine atoms on the benzophenone catalyst itself, as in this compound, can modulate its photochemical properties, potentially enhancing its efficiency and stability in photocatalytic cycles.
Reference Standards in Advanced Analytical Techniques
The development of new, high-purity chemical compounds necessitates the parallel development of corresponding analytical reference standards. These standards are crucial for quality control, ensuring the identity and purity of materials used in research and manufacturing. A reference standard is a highly characterized material that can be used as a benchmark in analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org
For a specialized intermediate like this compound, which is intended for use in high-performance applications like polymers and electronics, a certified reference standard is essential. It allows researchers and manufacturers to verify the purity of synthetic batches, identify impurities, and quantify the compound in complex mixtures. The availability of such a standard underpins the reliable and reproducible production of the advanced materials derived from it. sigmaaldrich.com
Emerging Research Frontiers and Future Directions for 3,4 Difluoro 3 Methylbenzophenone Studies
Development of Novel and Efficient Synthetic Routes for Targeted Fluorinated Benzophenones
The synthesis of specifically substituted benzophenones like 3,4'-Difluoro-3'-methylbenzophenone often requires multi-step procedures. Current research endeavors are focused on developing more efficient and selective synthetic methodologies. While a specific, optimized route for this compound is not extensively documented in publicly available literature, established methods for analogous compounds provide a foundation for its synthesis.
One common approach involves the Friedel-Crafts acylation, a cornerstone of aromatic ketone synthesis. For instance, the synthesis of a related compound, 4-fluoro-4'-methylbenzophenone, has been achieved through a one-pot reaction involving the addition of n-butyllithium to 1-bromo-4-methylbenzene, followed by reaction with 4-fluorobenzaldehyde (B137897) and subsequent oxidation. chemicalbook.com A plausible route for this compound could be adapted from this, potentially utilizing 3-fluoro-benzoyl chloride and 4-fluoro-3-methyl-bromobenzene or a related organometallic reagent.
Another avenue of exploration is the use of diazotization reactions. For example, 4,4'-difluorobenzophenone (B49673) can be prepared from 4,4'-diamino-diphenylmethane through diazotization in hydrogen fluoride (B91410), followed by thermal decomposition and oxidation. google.com Adapting this to create the unsymmetrical substitution pattern of this compound would present significant regioselectivity challenges.
Future research will likely focus on catalyst development to improve the efficiency and selectivity of these transformations. The use of more environmentally benign catalysts and reaction media is also a key consideration, aligning with the principles of green chemistry.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Potential Starting Materials | Key Intermediates/Reagents | Potential Advantages | Potential Challenges |
| Friedel-Crafts Acylation | 3-Fluorobenzoyl chloride, 4-Fluoro-3-methyltoluene | Lewis acid catalyst (e.g., AlCl₃) | Well-established methodology | Regioselectivity, catalyst waste |
| Grignard-based Synthesis | 1-Bromo-4-fluoro-3-methylbenzene, 3-Fluorobenzaldehyde | Magnesium, subsequent oxidant | High yield potential | Grignard reagent stability, multi-step |
| Suzuki or Negishi Coupling | A fluorinated arylboronic acid and a fluorinated benzoyl chloride | Palladium catalyst | High functional group tolerance | Catalyst cost and removal |
| Diazotization-based Route | A suitably substituted diaminodiphenylmethane derivative | NaNO₂, HF | Potential for direct fluorination | Harsh reaction conditions, regioselectivity |
Advanced Investigations into Complex Photophysical and Photochemical Mechanisms
Benzophenones are well-known for their rich photochemistry, primarily driven by the n-π* transition of the carbonyl group, leading to the formation of a reactive triplet state. The introduction of fluorine atoms and a methyl group in this compound is expected to modulate its photophysical and photochemical properties significantly.
Fluorine substitution can influence the electronic properties of the molecule, affecting the energies of the singlet and triplet states. nih.gov The electron-withdrawing nature of fluorine can lower the energy of the n-π* transition, potentially altering the absorption spectrum and the efficiency of intersystem crossing to the triplet state. The position of the fluorine atoms is crucial; a fluorine at the 4'-position can have a more pronounced effect on the carbonyl chromophore than one at the 3-position.
The methyl group, being electron-donating, will also play a role in tuning the electronic landscape of the molecule. Its steric bulk may influence the dihedral angle between the phenyl rings, which in turn affects the extent of π-conjugation and, consequently, the photophysical properties.
Advanced spectroscopic techniques, such as time-resolved absorption and emission spectroscopy, will be instrumental in mapping the excited-state dynamics of this compound. These studies would aim to elucidate the lifetimes of the excited singlet and triplet states, the quantum yields of fluorescence and phosphorescence, and the efficiency of intersystem crossing.
Furthermore, investigating the photochemical reactivity of the triplet state, such as its ability to abstract hydrogen atoms or participate in energy transfer processes, is a key area for future research. The generation of reactive oxygen species, like singlet oxygen, upon photoexcitation is another important aspect to be quantified, as it has implications for applications in photodynamic therapy and materials science. researchgate.net
Table 2: Predicted Photophysical Properties of this compound (Illustrative)
| Property | Predicted Value/Range | Influencing Factors | Potential Application |
| Absorption Maximum (λmax) | ~260-280 nm | n-π* and π-π* transitions, fluorine and methyl substitution | UV absorption, photoinitiation |
| Molar Absorptivity (ε) | 10,000 - 20,000 M-1cm-1 | Aromatic system, substitution pattern | Light-harvesting efficiency |
| Fluorescence Quantum Yield (Φf) | Low (<0.01) | Efficient intersystem crossing | Not ideal for fluorescence applications |
| Triplet State Energy (ET) | ~68-72 kcal/mol | Carbonyl group, fluorine substitution | Photocatalysis, energy transfer |
| Triplet State Lifetime (τT) | Microseconds to milliseconds | Solvent, presence of quenchers | Photochemical reaction window |
Predictive Modeling and Data-Driven Approaches in Fluorinated Compound Design
The vast chemical space of fluorinated compounds necessitates the use of computational tools to guide their design and predict their properties. Predictive modeling and data-driven approaches are becoming increasingly important in accelerating the discovery of new molecules with desired characteristics.
For this compound, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to predict various properties, including biological activity, toxicity, and photophysical parameters. mdpi.com These models rely on molecular descriptors that encode structural, electronic, and physicochemical features of the molecule.
Machine learning algorithms, such as artificial neural networks and random forests, can be trained on existing datasets of fluorinated benzophenones to build robust predictive models. mdpi.com These models can then be used to screen virtual libraries of related compounds, identifying candidates with potentially enhanced properties before their synthesis and experimental evaluation.
A key challenge in developing accurate predictive models for fluorinated compounds is the need for high-quality and diverse datasets. The unique properties of fluorine, such as its high electronegativity and ability to form strong C-F bonds, require careful consideration in the selection of molecular descriptors and model validation.
Future research in this area will focus on the development of more sophisticated models that can capture the complex interplay between the structure of fluorinated benzophenones and their properties. The integration of quantum mechanical calculations with machine learning approaches holds promise for achieving higher predictive accuracy.
Elucidation of Structure-Reactivity Relationships for Directed Synthesis and Application
Understanding the relationship between the molecular structure of this compound and its chemical reactivity is crucial for its targeted synthesis and application. The presence and position of the fluorine and methyl substituents are expected to have a significant impact on the reactivity of both the aromatic rings and the carbonyl group.
The fluorine atoms, being electron-withdrawing and ortho, para-directing in electrophilic aromatic substitution, will influence the regioselectivity of further functionalization of the phenyl rings. The methyl group, on the other hand, is an activating and ortho, para-directing group. The interplay of these electronic and steric effects will determine the outcome of various chemical transformations.
The reactivity of the carbonyl group, particularly in nucleophilic addition reactions, will also be affected by the substituents. The electron-withdrawing fluorine atoms will increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.
Systematic studies involving the synthesis and reactivity of a series of related benzophenone (B1666685) derivatives, where the position and nature of the substituents are varied, will be essential for establishing clear structure-reactivity relationships. nih.govresearchgate.net These studies will provide valuable insights for the rational design of new synthetic routes and the development of novel applications for this class of compounds. For instance, understanding how structural modifications impact biological activity is a key aspect of drug discovery. scienceopen.comnih.gov
Exploration of Green Chemistry Principles in Fluorinated Benzophenone Production
The increasing focus on sustainable chemical manufacturing necessitates the integration of green chemistry principles into the synthesis of fluorinated compounds. researchgate.netnih.gov The production of this compound can be made more environmentally friendly by addressing several key aspects of the synthetic process.
One of the primary goals of green chemistry is to minimize waste and the use of hazardous substances. youtube.comyoutube.com This can be achieved by designing synthetic routes with high atom economy, where the majority of the atoms from the reactants are incorporated into the final product. The use of catalytic methods is preferred over stoichiometric reagents, as catalysts can be used in small amounts and often recycled.
The choice of solvents is another critical factor. Traditional organic solvents are often volatile and toxic, contributing to environmental pollution. The exploration of greener alternatives, such as water, supercritical fluids, or biodegradable solvents, is an active area of research. rsc.org Solvent-free reaction conditions, where possible, represent an ideal scenario.
Energy efficiency is also a key consideration. Developing synthetic methods that can be performed at ambient temperature and pressure reduces the energy consumption and environmental footprint of the process.
Future research in the green synthesis of this compound and related compounds will likely focus on the development of novel catalytic systems, the use of renewable feedstocks, and the design of integrated processes that minimize waste and maximize efficiency.
Table 3: Application of Green Chemistry Principles to Benzophenone Synthesis
| Green Chemistry Principle | Application in Benzophenone Synthesis | Potential Benefits |
| Prevention | Designing high-yield, low-byproduct reactions. | Reduced waste treatment costs and environmental impact. |
| Atom Economy | Utilizing addition reactions over substitution or elimination reactions. | Maximized incorporation of starting materials into the product. |
| Less Hazardous Chemical Syntheses | Replacing hazardous reagents (e.g., strong acids, toxic metals) with safer alternatives. | Improved worker safety and reduced environmental contamination. |
| Safer Solvents and Auxiliaries | Using water, ionic liquids, or supercritical CO₂ as reaction media. | Reduced VOC emissions and solvent-related waste. |
| Design for Energy Efficiency | Developing reactions that proceed at lower temperatures and pressures. | Lower energy consumption and reduced greenhouse gas emissions. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials. | Reduced reliance on fossil fuels and enhanced sustainability. |
| Catalysis | Employing reusable solid acid or metal catalysts. | Increased efficiency, reduced waste, and potential for catalyst recycling. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4'-Difluoro-3'-methylbenzophenone, and how can reaction conditions be controlled to maximize yield?
- Methodology : The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions using fluorinated aryl halides and methyl-substituted benzophenone precursors. Key reagents include Lewis acids (e.g., AlCl₃) for acylation and palladium catalysts for coupling. Temperature control (60–80°C) under an inert atmosphere (N₂/Ar) is critical to suppress side reactions like dehalogenation. Yield optimization (≥90%) requires stoichiometric balancing of fluorinated aryl groups and methylbenzophenone derivatives, with purification via column chromatography .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
- Methodology : Use ¹H/¹⁹F NMR to confirm fluorine substitution patterns and methyl group integration. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₄H₁₀F₂O, MW 244.23). HPLC with UV detection (λ = 254 nm) assesses purity (>98%), while X-ray crystallography resolves stereoelectronic effects of fluorine atoms on the benzophenone core .
Q. How does the electron-withdrawing effect of fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodology : Fluorine atoms at the 3- and 4'-positions activate the aromatic ring toward NAS by increasing electrophilicity. Kinetic studies under basic conditions (e.g., K₂CO₃/DMF) show enhanced reactivity with amines or thiols. Monitor reaction progress via TLC and optimize leaving-group displacement using methoxy or nitro auxiliaries .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory spectral data (e.g., NMR splitting patterns vs. X-ray crystallography) when analyzing derivatives of this compound?
- Methodology : Combine dynamic NMR to study rotational barriers of the benzophenone moiety with DFT calculations (B3LYP/6-31G*) to model electronic environments. Cross-validate crystallographic data with NOESY/ROESY to resolve steric clashes caused by fluorine-methyl interactions .
Q. How can computational chemistry methods predict the regioselectivity of this compound in multi-step synthesis pathways?
- Methodology : Apply UM05-2X/6-31+G * to model transition states for reactions like Suzuki-Miyaura couplings . Use MEP (Molecular Electrostatic Potential) maps to identify electrophilic hotspots, and validate predictions with kinetic isotope effect (KIE) studies .
Q. What experimental designs are appropriate for investigating the biological activity of this compound derivatives while minimizing cytotoxicity?
- Methodology : Conduct SAR studies by introducing polar groups (e.g., morpholine, piperazine) to the methyl position to enhance solubility. Use in vitro assays (e.g., MTT for cytotoxicity, fluorescence polarization for protein binding) with HEK-293 or HepG2 cell lines . Compare results with fluorinated analogs (e.g., 3,4'-difluorobenzophenones) to isolate fluorine-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
